2-{2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one
Description
The compound 2-{2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one is a heterocyclic molecule featuring a dihydropyridazinone core substituted with a 1,2,4-oxadiazole ring linked to a 2,3-dimethoxyphenyl group and a 4-isopropylphenyl moiety. The 2,3-dimethoxyphenyl substituent contributes electron-donating effects, which may influence electronic distribution and intermolecular interactions, while the 4-isopropylphenyl group increases lipophilicity, likely affecting membrane permeability and pharmacokinetic properties.
Properties
IUPAC Name |
2-[2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-(4-propan-2-ylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-16(2)17-8-10-18(11-9-17)20-12-13-23(30)29(27-20)15-14-22-26-25(28-33-22)19-6-5-7-21(31-3)24(19)32-4/h5-13,16H,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKUZSCRQKEVPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC3=NC(=NO3)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the core triazole and pyrazole rings, followed by the introduction of the bromophenyl and thioacetamide groups. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution could result in a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one is not fully understood but is believed to involve interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and biological activity. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and structurally related analogs:
Table 1: Structural and Functional Comparison of Dihydropyridazinone Derivatives
Key Comparative Insights
Substituent Effects: The target compound’s 2,3-dimethoxyphenyl group differs from Analog 1’s 2,5-dimethoxyphenyl, altering electronic effects. The 4-isopropylphenyl group in the target compound confers higher lipophilicity compared to Analog 1’s 4-methylphenyl, which could enhance blood-brain barrier penetration but reduce aqueous solubility .
This modification might alter metabolic pathways or target selectivity compared to the oxadiazole-containing target compound .
Synthetic Considerations :
- The synthesis of the target compound likely involves oxadiazole ring formation via cyclization of acylhydrazides, similar to methods in (e.g., benzoyl chloride reactions). However, the bulky isopropyl group may necessitate optimized coupling conditions to avoid steric challenges .
For instance, the 2,3-dimethoxyphenyl group in the target compound may generate distinct EPS patterns compared to Analog 1’s 2,5-isomer, influencing receptor-ligand interactions .
Biological Activity
The compound 2-{2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological potential and mechanisms of action.
Structural Overview
The compound features a dihydropyridazinone core linked to an oxadiazole moiety and a dimethoxyphenyl group. The presence of these functional groups contributes to its diverse biological activities.
Anticancer Properties
Research indicates that derivatives of oxadiazole compounds, similar to the one , display potent anticancer activity. For instance, studies have shown that compounds with oxadiazole rings can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. In vitro assays have demonstrated that related oxadiazole derivatives exhibit IC50 values in the micromolar range against various cancer cell lines, including breast and colon cancer cells .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Molecular docking studies suggest that it may bind to estrogen receptors, potentially modulating their activity similarly to established therapeutic agents like Tamoxifen. Additionally, the compound may inhibit key enzymes involved in cancer metabolism and proliferation pathways.
Case Studies
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer and HT-29 for colon cancer) have shown significant cytotoxic effects with IC50 values ranging from 10 to 50 µM for related compounds . These findings underscore the potential of oxadiazole derivatives in anticancer therapy.
- Animal Models : Preliminary animal studies have indicated that compounds with similar structures can reduce tumor growth in xenograft models, suggesting their efficacy in vivo .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Oxadiazole ring | Anticancer | 15 |
| Compound B | Dimethoxy groups | Antimicrobial | 25 |
| Compound C | Pyridazine core | Anti-inflammatory | 30 |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The formation of the oxadiazole ring is crucial and can be achieved through condensation reactions involving hydrazine derivatives. The introduction of the dihydropyridazinone moiety is achieved through cyclization reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
